molecular formula C10H17N3O2 B1449682 tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1692905-98-8

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No. B1449682
M. Wt: 211.26 g/mol
InChI Key: YKNOBZMTMVKCMI-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Molecular Structure and Interactions

  • Carbamate Derivatives : tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate has been studied for its molecular structure, particularly in carbamate derivatives. These studies focus on the interplay of strong and weak hydrogen bonds forming three-dimensional architectures in crystal packing, highlighting molecular symmetries and interactions (Das et al., 2016).

Potential Antitumor Applications

  • Antitumor Agents : Research into novel benzimidazoles, including tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate derivatives, has shown potential as antitumor agents. These compounds have demonstrated significant activity against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).

Synthesis and Characterization

  • Synthesis of Derivatives : The synthesis of tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate derivatives has been explored, contributing to the understanding of molecular structure and potential applications in various fields (Richter et al., 2009).

Analytical and Spectroscopic Studies

  • Spectroscopic Analysis : Spectroscopic techniques, including FT-IR, NMR, and UV–vis spectroscopy, have been employed to characterize new Schiff bases related to tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds (Cuenú et al., 2019).

Antibacterial Research

  • Antibacterial Activity : Research into tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate derivatives has explored their potential as antibacterial agents. Novel compounds synthesized in this context have been characterized and evaluated for antibacterial activity, contributing to the development of new antimicrobial solutions (Prasad, 2021).

Chemical Synthesis Techniques

  • Synthesis Techniques : Studies have focused on the chemical synthesis of tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate and its derivatives, employing various techniques and methods to enhance the efficiency and yield of these processes (Martins et al., 2012).

Advanced Computational Studies

  • Computational Chemistry : Advanced computational methods, including density functional theory (DFT) calculations, have been used to study the properties of benzyl derivatives related to tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate. These studies offer a deeper understanding of the electronic, vibrational, and optical properties of these compounds (Rao et al., 2016).

Extraction and Metal Ion Coordination

  • Metal Ion Coordination : Research into the extraction and coordination of metal ions using pyridine-based ligands related to tert-butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate has been conducted, highlighting the potential applications of these compounds in metal ion extraction and coordination chemistry (Pearce et al., 2019).

properties

IUPAC Name

tert-butyl N-methyl-N-(1-methylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-7-12(4)11-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNOBZMTMVKCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(1-methyl-1H-pyrazol-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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